ARN726 -

ARN726

Catalog Number: EVT-260077
CAS Number:
Molecular Formula: C14H24N2O3
Molecular Weight: 268.35 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

4-cyclohexylbutyl N-[(3S)-2-oxoazetidin-3-yl]carbamate, also known as ARN726, is a synthetic compound classified as a β-lactam derivative. [, , ] It acts as a potent and selective inhibitor of the enzyme N-acylethanolamine acid amidase (NAAA). [, , ] ARN726 plays a significant role in scientific research, particularly in the investigation of NAAA functions and the potential of NAAA modulation for therapeutic purposes in inflammatory conditions. [, ]

Future Directions
  • Therapeutic Potential in Inflammatory Diseases: Given its anti-inflammatory effects in preclinical models, further research is warranted to explore the therapeutic potential of ARN726 or related compounds for treating inflammatory diseases such as arthritis. []
  • Investigation of NAAA in Other Physiological Processes: While ARN726 has primarily been studied in the context of inflammation, NAAA is also implicated in other physiological processes, including pain perception and energy balance. [] Investigating the effects of ARN726 in these contexts could provide valuable insights into the broader biological roles of NAAA.
  • Development of More Potent and Selective NAAA Inhibitors: While ARN726 is a potent and selective NAAA inhibitor, there is potential for developing even more potent and selective compounds based on its structure. [] Such compounds could serve as improved tools for research and potentially as therapeutic agents.

ARN077 (5-phenylpentyl-N-[(2S,3R)-2-methyl-4-oxo-oxetan-3-yl]carbamate)

Compound Description: ARN077 is a potent and selective β-lactone inhibitor of N-acylethanolamine acid amidase (NAAA) [, ]. It has been shown to elevate palmitoylethanolamide (PEA) and oleoylethanolamide (OEA) levels in mouse skin and sciatic nerve, resulting in the attenuation of nociception in rodents [, ].

Undec-10-ynyl-N-[(3S)-2-oxoazetidin-3-yl]carbamate (ARN14686)

Compound Description: ARN14686 is an activity-based probe (ABP) designed for in vivo detection of catalytically active NAAA [, ]. It effectively labels NAAA in cells and tissues through covalent modification of the enzyme's catalytic cysteine residue [].

PAMCA (N-(4-methyl-2-oxo-chromen-7-yl)hexadecanamide)

Compound Description: PAMCA is a fluorogenic substrate used to assess NAAA activity []. It allows for the measurement of NAAA enzymatic activity in vitro.

Relevance: While not structurally related to ARN726, PAMCA serves as a tool to evaluate the inhibitory potency of ARN726 and its derivatives, including ARN14686, on NAAA activity [].

Source and Classification

ARN726 was synthesized as part of research aimed at developing effective inhibitors for N-acylethanolamine acid amidase. The compound's structure was derived from earlier studies that identified the β-lactam framework as a promising scaffold for enzyme inhibition. Its classification falls under enzyme inhibitors, specifically targeting the hydrolytic activity of N-acylethanolamine acid amidase, which plays a crucial role in the metabolism of bioactive lipids .

Synthesis Analysis

Methods and Technical Details

The synthesis of ARN726 involves several key steps, primarily focusing on the formation of the β-lactam core. The process typically includes:

  1. Formation of the β-lactam Ring: This is achieved through cyclization reactions involving amino acids or their derivatives.
  2. Carbamate Formation: The β-lactam is then reacted with appropriate alcohols to form the carbamic acid ester, which enhances the compound's stability and bioactivity.
  3. Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity suitable for biological testing .

The detailed synthetic pathway has been extensively documented in scientific literature, highlighting the enantioselective and diastereoselective nature of the synthesis .

Molecular Structure Analysis

Structure and Data

ARN726 features a complex molecular structure characterized by a β-lactam ring fused with a carbamate moiety. The molecular formula is C₁₈H₃₃N₃O₃S, indicating the presence of nitrogen and sulfur atoms, which are critical for its biological activity.

  • Molecular Weight: Approximately 357.54 g/mol
  • Key Functional Groups:
    • β-lactam ring
    • Carbamate functional group
    • Aliphatic side chains that contribute to lipophilicity and enzyme binding affinity

Structural analysis reveals that ARN726 interacts with the catalytic site of N-acylethanolamine acid amidase through covalent bonding with a cysteine residue, which is essential for its inhibitory action .

Chemical Reactions Analysis

Reactions and Technical Details

ARN726 undergoes specific chemical reactions that facilitate its action as an inhibitor:

  1. Covalent Modification: ARN726 covalently binds to the active site cysteine of N-acylethanolamine acid amidase, effectively blocking substrate access.
  2. Hydrolysis: The compound can also undergo hydrolysis under physiological conditions, leading to the release of biologically active metabolites that may contribute to its pharmacological effects .

These reactions are crucial for understanding how ARN726 functions at a molecular level and its potential impacts on biological systems.

Mechanism of Action

Process and Data

The mechanism by which ARN726 exerts its effects involves:

  1. Enzyme Inhibition: By covalently modifying the active site cysteine in N-acylethanolamine acid amidase, ARN726 inhibits the enzyme's ability to hydrolyze its substrates.
  2. Alteration of Endocannabinoid Levels: This inhibition leads to increased levels of endocannabinoids, which can modulate pain and inflammation pathways within the body.

Experimental data indicate that ARN726 demonstrates significant potency in reducing pain-related behaviors in animal models, supporting its potential therapeutic applications .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

ARN726 exhibits several notable physical and chemical properties:

These properties are essential for determining appropriate formulations for clinical use.

Applications

Scientific Uses

ARN726 has several promising applications in scientific research:

  1. Pain Management: Due to its ability to inhibit N-acylethanolamine acid amidase, ARN726 is being explored as a potential analgesic agent.
  2. Inflammation Studies: Researchers are investigating its role in modulating inflammatory responses, particularly in models of chronic pain and inflammatory diseases.
  3. Biochemical Probes: ARN726 serves as a tool for studying the physiological roles of N-acylethanolamine acid amidase in various biological contexts .
Introduction

Biochemical Context of N-Acylethanolamine Acid Amidase (NAAA) in Lipid Signaling

N-Acylethanolamine Acid Amidase (NAAA) is a lysosomal cysteine hydrolase that plays a critical role in terminating the biological activity of saturated and monounsaturated fatty acid ethanolamides (FAEs), notably palmitoylethanolamide (PEA) and oleoylethanolamide (OEA). These lipid mediators exert anti-inflammatory and analgesic effects primarily by activating peroxisome proliferator-activated receptor-α (PPAR-α) [3] [6]. NAAA is structurally classified as an N-terminal nucleophile (Ntn) hydrolase, requiring autocatalytic cleavage at acidic pH (4.5–5.0) to expose its catalytic cysteine residue (Cys126 in humans, Cys131 in mice) [3] [9]. This activation mechanism confines NAAA’s function to acidic compartments like lysosomes and inflammatory vesicles, distinguishing it from the serine hydrolase fatty acid amide hydrolase (FAAH), which preferentially degrades polyunsaturated FAEs like anandamide [3] [10].

The enzymatic selectivity of NAAA positions it as a key regulator of endogenous PPAR-α agonist levels. For example, during inflammatory responses, NAAA activity increases, leading to rapid hydrolysis of PEA and OEA and subsequent dampening of their anti-inflammatory signaling [6] [9]. This biochemical pathway is conserved across mammalian species, with recombinant human and rat NAAA exhibiting similar substrate preferences and inhibitor sensitivity profiles [7].

Table 1: Key Biochemical Properties of NAAA

PropertyDescriptionFunctional Implication
LocalizationLysosomal/endosomal compartmentsActivity confined to acidic organelles; limits substrate access
Activation MechanismAutoproteolysis at pH ≤5.0Generates catalytically active β-subunit with exposed Cys nucleophile
Primary SubstratesPEA (preferred), OEATermination of PPAR-α-mediated anti-inflammatory and analgesic signaling
Inhibitor SensitivityCovalent inhibitors targeting catalytic Cys (e.g., β-lactams)Pharmacological blockade elevates PEA/OEA levels

ARN726 as a β-Lactam-Based NAAA Inhibitor: Pharmacological Rationale

ARN726 (4-cyclohexylbutyl-N-[(S)-2-oxoazetidin-3-yl]carbamate) is a potent and systemically active NAAA inhibitor designed to overcome the metabolic instability of earlier β-lactone-based compounds (e.g., ARN077). Its optimized β-lactam core enables covalent inhibition of NAAA through thioester bond formation with the catalytic cysteine, as confirmed by high-resolution LC-MS studies [3] [7]. ARN726 exhibits nanomolar inhibitory potency against both human (IC₅₀ = 27 nM) and rat NAAA (IC₅₀ = 63 nM), with >1,000-fold selectivity over FAAH and acid ceramidase [7] [9].

The pharmacological advantages of ARN726 stem from its balanced physicochemical properties:

  • Systemic Bioavailability: Unlike topical β-lactone inhibitors, ARN726 demonstrates oral bioavailability (F = 67% in rats) and penetrates the blood-brain barrier, enabling central nervous system effects [3] [6].
  • Metabolic Stability: Plasma half-life (t₁/₂ = 130 minutes in mice) significantly exceeds that of β-lactones (t₁/₂ < 10 seconds), permitting sustained target engagement [3] [7].
  • Target Specificity: Competitive activity-based protein profiling (ABPP) confirms that ARN726 selectively labels active NAAA in complex proteomes (e.g., lung tissue lysates) without off-target interactions [3] [9].

This profile positions ARN726 as a versatile pharmacological probe for investigating NAAA’s role in vivo, particularly in chronic inflammatory and neurological disorders [3] [7].

Table 2: Comparative Pharmacological Profile of NAAA Inhibitors

CompoundChemical ClasshNAAA IC₅₀ (nM)rNAAA IC₅₀ (nM)Key Advantages
ARN726β-Lactam2763Systemic activity; oral bioavailability; metabolic stability (t₁/₂ = 130 min)
ARN077β-Lactone750High potency; limited to topical use due to instability (t₁/₂ < 10 sec)
ARN19702BenzothiazoleNot reported10 (mg/kg dose)Non-covalent inhibition; CNS-penetrant; reduces alcohol intake in rats

ARN726 in Inflammation and Pain Modulation: Key Research Gaps

Despite compelling evidence that ARN726 suppresses inflammatory responses in preclinical models—such as reducing lung myeloperoxidase activity and TNF-α levels in murine carrageenan-induced inflammation—critical knowledge gaps remain [7] [9]. First, the temporal requirements for NAAA inhibition in aborting pain chronification are incompletely defined. Studies indicate that ARN726 administration within a 72-hour "critical window" post-injury prevents chronic pain in mice by reversing NAAA-driven metabolic reprogramming in the spinal cord [6]. Specifically, ARN726 restores mitochondrial respiration and suppresses aerobic glycolysis (Warburg effect), processes governed by PPAR-α activation [6].

Second, the cell-type-specific actions of ARN726 in neural-immune crosstalk warrant further investigation. While NAAA is highly expressed in macrophages, microglia, and B-lymphocytes, ARN726’s efficacy in complete Freund’s adjuvant (CFA)-induced arthritis coincides with reduced neutrophil infiltration and normalized PEA/OEA levels in paw tissue [7] [9]. However, its impact on T-cell polarization or glial-neuronal communication remains unexplored.

Third, the translational relevance of ARN726’s effects in human systems is underexamined. Ex vivo studies using human macrophages demonstrate ARN726’s ability to suppress LPS-induced cytokine release, yet clinical validation in human pain syndromes is lacking [6] [9]. Additionally, potential sex-dependent effects merit attention, as female mice show higher susceptibility to formalin-induced chronic pain, but ARN726’s efficacy across sexes is not fully characterized [6].

Table 3: Key Research Gaps in ARN726 Applications

Research GapCurrent EvidenceUnanswered Questions
Temporal Inhibition Window72-hour post-injury ARN726 treatment halts chronic pain transition in mice [6]Is this window conserved in primates? Does delayed administration retain efficacy?
Neuroimmune MechanismsReduces macrophage infiltration and TNF-α in rat CFA-arthritis [9]Effects on T-cells, microglia, or astrocyte activation? Role in central sensitization?
Metabolic ReprogrammingReverses spinal glycolytic shift via PPAR-α [6]Are mitochondrial biogenesis or OXPHOS genes directly regulated by PEA/PPAR-α?
Human TranslationSuppresses cytokine release in human macrophages ex vivo [9]Efficacy in human chronic pain trials? Biomarkers for target engagement?

Properties

Product Name

ARN726

IUPAC Name

4-cyclohexylbutyl N-[(3S)-2-oxoazetidin-3-yl]carbamate

Molecular Formula

C14H24N2O3

Molecular Weight

268.35 g/mol

InChI

InChI=1S/C14H24N2O3/c17-13-12(10-15-13)16-14(18)19-9-5-4-8-11-6-2-1-3-7-11/h11-12H,1-10H2,(H,15,17)(H,16,18)/t12-/m0/s1

InChI Key

FNLUJRBWJBUJTC-LBPRGKRZSA-N

SMILES

C1CCC(CC1)CCCCOC(=O)NC2CNC2=O

Solubility

Soluble in DMSO

Synonyms

ARN0726; ARN-0726; ARN 0726; ARN-726; ARN 726; ARN726

Canonical SMILES

C1CCC(CC1)CCCCOC(=O)NC2CNC2=O

Isomeric SMILES

C1CCC(CC1)CCCCOC(=O)N[C@H]2CNC2=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.